molecular formula C19H25F3N2O2 B2995437 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2320604-99-5

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2995437
CAS No.: 2320604-99-5
M. Wt: 370.416
InChI Key: YVJHMPCIAXOQMH-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound featuring a pyrrolidine ring, an oxane ring, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O2/c20-19(21,22)15-4-1-14(2-5-15)3-6-18(25)23-16-7-10-24(13-16)17-8-11-26-12-9-17/h1-2,4-5,16-17H,3,6-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJHMPCIAXOQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving suitable precursors. The oxane ring can be introduced via etherification reactions. The trifluoromethyl-substituted phenyl group is often incorporated through a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and controlled reaction conditions .

Chemical Reactions Analysis

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may contribute to binding affinity through hydrogen bonding or hydrophobic interactions, while the trifluoromethyl group can enhance metabolic stability and bioavailability. The oxane ring may also play a role in the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Similar compounds to N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide include:

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide stands out due to the combination of these structural features, which may contribute to its unique biological and chemical properties.

Biological Activity

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an oxane moiety and a trifluoromethyl phenyl group. Its structure suggests potential interactions with various biological targets.

Pharmacological Activity

Research indicates that compounds similar to N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide may act as modulators of specific receptors, such as CCR6, which is implicated in immune responses and inflammation. The modulation of this receptor could have therapeutic implications for conditions like autoimmune diseases and cancer .

Table 1: Biological Activities of Related Compounds

Compound NameTarget ReceptorBiological ActivityReference
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamideCCR6Modulation of immune response
3-Ethoxy-phenyl derivativeTAAR1Neuroprotection in excitotoxicity
Trifluoromethyl phenyl derivativesGram-positive bacteriaAntibacterial activity

The exact mechanisms by which N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide exerts its effects remain under investigation. However, studies on related compounds suggest that they may influence signaling pathways involving protein kinases such as AKT and PKA, which are crucial for cell survival and proliferation .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of a compound structurally related to N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide found that it activated AKT signaling in hippocampal neurons. This activation was associated with protection against excitotoxic damage induced by kainic acid, indicating potential applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity
Another study focused on trifluoromethyl phenyl derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that the trifluoromethyl group may enhance the antimicrobial properties of related compounds. The findings highlighted low toxicity to human cells and effective inhibition of bacterial growth .

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